dimethyl- CAS No. 448944-55-6](/img/structure/B13989057.png)
Silane, [(4-bromo-3-butynyl)oxy](1,1-dimethylethyl)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4-bromo-3-butynyl)oxydimethyl-: is a chemical compound with the molecular formula C10H19BrOSi It is known for its unique structure, which includes a bromo-substituted butynyl group attached to a silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-bromo-3-butynyl)oxydimethyl- typically involves the reaction of 4-bromo-3-butyn-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-bromo-3-butyn-1-ol+tert-butyldimethylsilyl chloride→Silane, (4-bromo-3-butynyl)oxydimethyl-
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromo-substituted butynyl group.
Reduction: Reduction reactions can target the triple bond in the butynyl group, converting it to a double or single bond.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used.
Reduction: in the presence of a is commonly employed.
Substitution: in is a typical reagent for halogen exchange reactions.
Major Products
Oxidation: Products may include or .
Reduction: Products include or .
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, (4-bromo-3-butynyl)oxydimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including and .
Mécanisme D'action
The mechanism by which Silane, (4-bromo-3-butynyl)oxydimethyl- exerts its effects is largely dependent on its reactivity. The bromo-substituted butynyl group can participate in various chemical reactions, leading to the formation of new bonds and structures. The silane moiety provides stability and can interact with other silicon-based compounds, facilitating the formation of complex materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (4-bromo-2-butynyl)oxydimethyl-
- Silane, (4-bromo-3-methyl-3-buten-1-yl)oxydimethyl-
Uniqueness
Silane, (4-bromo-3-butynyl)oxydimethyl- is unique due to the specific positioning of the bromo and butynyl groups, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in applications requiring precise chemical modifications.
Propriétés
Numéro CAS |
448944-55-6 |
|---|---|
Formule moléculaire |
C10H19BrOSi |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4-bromobut-3-ynoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h7,9H2,1-5H3 |
Clé InChI |
UCWBYQNDSCUAAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


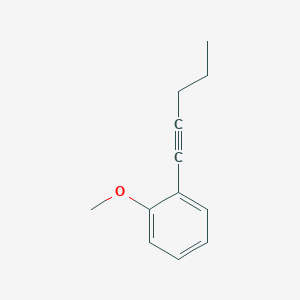
![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
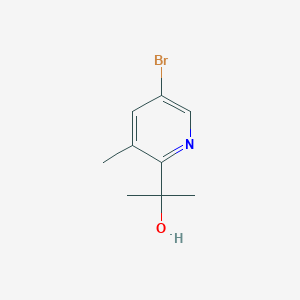

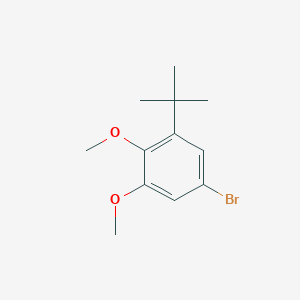

![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
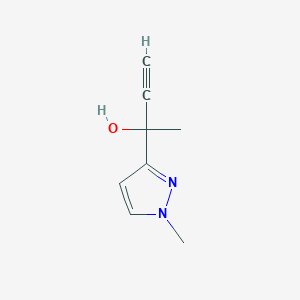
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)

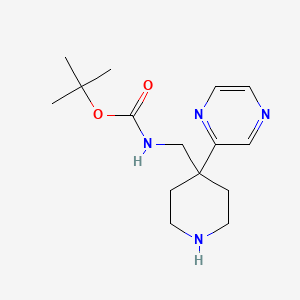
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
